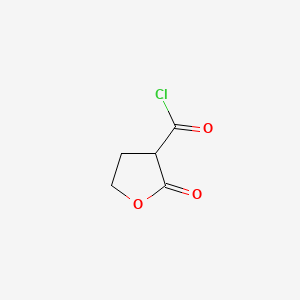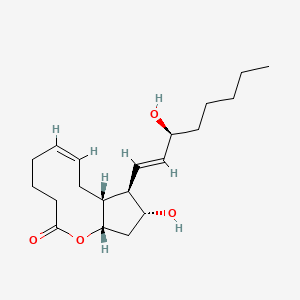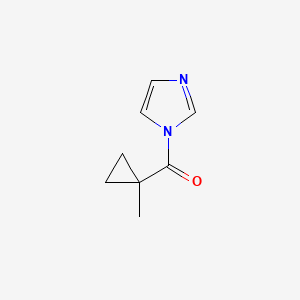![molecular formula C44H26N2O7S4 B593259 [3-Oxo-6'-[2-(pyridin-2-yldisulfanyl)benzoyl]oxyspiro[2-benzofuran-1,9'-xanthene]-3'-yl] 2-(pyridin-2-yldisulfanyl)benzoate CAS No. 1593024-78-2](/img/structure/B593259.png)
[3-Oxo-6'-[2-(pyridin-2-yldisulfanyl)benzoyl]oxyspiro[2-benzofuran-1,9'-xanthene]-3'-yl] 2-(pyridin-2-yldisulfanyl)benzoate
Descripción general
Descripción
Hydrogen sulfide (H2S) is an important gaseous mediator, like nitric oxide, that has significant effects on the immunological, neurological, cardiovascular and pulmonary systems of mammals. WSP-5 is a turn-on fluorescent probe for hydrogen sulfide (H2S). Upon reaction with H2S, WSP-5 releases a fluorophore that displays excitation/emission maxima of 502/525 nm, respectively. WSP-5 exhibits a faster turn-on rate and a more sensitive detection limit toward H2S than WSP-1.
Hydrogen sulfide (H2S) is an important gaseous mediator, like nitric oxide, that has significant effects on the immunological, neurological, cardiovascular and pulmonary systems of mammals. WSP-5 is a reactive disulfide-containing, fluorescent probe designed for fast detection of H2S in biological samples and cells. Through a reaction-based fluorescent turn-on strategy, WSP-5 selectively and rapidly reacts with H2S, generating a fluorophore with excitation and emission maxima of 502 and 525 nm, respectively. WSP-5 demonstrates a faster fluorescence turn-on rate (60- vs. 130-fold) and a more sensitive detection limit (47 vs. 60 nM) toward H2S compared to WSP-1.
Aplicaciones Científicas De Investigación
Synthesis and Coordination Reactions :
- S. C. Mojumdar, P. Šimon, and A. Krutošíková (2009) investigated the synthesis of benzofuro[3,2-c]pyridine and its coordination reactions, providing insight into the thermal properties and stability of related compounds (Mojumdar, Šimon, & Krutošíková, 2009).
Corrosion Inhibition :
- N. Arrousse et al. (2021) conducted a theoretical study on the synthesis of similar fluorescein derivatives, exploring their use as corrosion inhibitors in acidic media (Arrousse et al., 2021).
Potential Anticholinergics :
- The synthesis of oxime esters and ethers related to the compound of interest, and their evaluation as potential anticholinergics, was conducted by S. Gomer et al. (1968), highlighting the anticholinergic properties of compounds with the bulkier xanthene moiety (Gomer, Isaacson, Brown, & Delgado, 1968).
Antiulcer Agents :
- M. Kitazawa et al. (1989) synthesized derivatives of a similar structure and tested them for antiulcer activities, finding that certain derivatives exhibited potent antiulcer activities (Kitazawa et al., 1989).
Photophysical Properties :
- H. M. Fahmy et al. (2017) synthesized novel fluorescein derivatives and studied their optical properties and photo-physical parameters, providing insights into their potential applications in fluorescence and imaging (Fahmy et al., 2017).
Solution Chemistry of Complexes :
- B. Mondal, M. Drew, and T. Ghosh (2009) explored the synthesis, structure, and solution chemistry of quaternary oxovanadium(V) complexes incorporating similar ligands, which could be relevant in catalysis and material science (Mondal, Drew, & Ghosh, 2009).
Biological Imaging Applications :
- Xiaofeng Bao et al. (2015) designed and synthesized a Rhodamine B derivative similar in structure for use as a chemosensor, demonstrating its application in living-cell imaging (Bao et al., 2015).
Propiedades
IUPAC Name |
[3-oxo-6'-[2-(pyridin-2-yldisulfanyl)benzoyl]oxyspiro[2-benzofuran-1,9'-xanthene]-3'-yl] 2-(pyridin-2-yldisulfanyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H26N2O7S4/c47-41(30-12-2-5-15-37(30)54-56-39-17-7-9-23-45-39)50-27-19-21-33-35(25-27)52-36-26-28(20-22-34(36)44(33)32-14-4-1-11-29(32)43(49)53-44)51-42(48)31-13-3-6-16-38(31)55-57-40-18-8-10-24-46-40/h1-26H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSMMZTASSIAQPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)OC(=O)C5=CC=CC=C5SSC6=CC=CC=N6)OC7=C3C=CC(=C7)OC(=O)C8=CC=CC=C8SSC9=CC=CC=N9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H26N2O7S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
823.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![cyclohexyl 4-[(2S)-3-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-oxo-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propyl]imidazole-1-carboxylate](/img/structure/B593176.png)

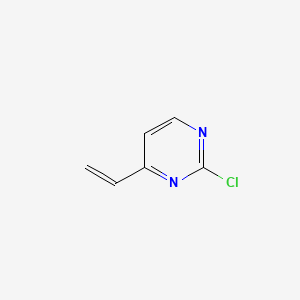

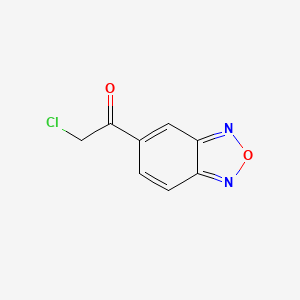
![2-Methyl-5-[5-(2-methylphenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]pyridine](/img/structure/B593183.png)
